molecular formula C11H14N2O2 B1477174 2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one CAS No. 2090962-82-4

2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one

Cat. No.: B1477174
CAS No.: 2090962-82-4
M. Wt: 206.24 g/mol
InChI Key: IWIOJPPWDDQFLQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with an amino group and a methoxy group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The specific synthesis of this compound would involve the use of 4-methoxyphenylhydrazine and an appropriate ketone precursor .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. The use of metal catalysts and optimized reaction conditions, such as temperature and pressure, are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced amines or alcohols .

Scientific Research Applications

2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)ethan-1-one
  • 2-Amino-1-(4-methoxybenzyl)ethan-1-one
  • 2-Amino-1-(4-methoxyphenyl)propan-1-one

Uniqueness: 2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the methoxy group enhances its reactivity and potential biological activities .

Biological Activity

The compound 2-Amino-1-(4-methoxyindolin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features an indole moiety substituted with a methoxy group, which is critical for its biological properties. The synthesis typically involves the reaction of appropriate indole derivatives with aminoacetone or similar precursors under controlled conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

In vitro assays showed that this compound has a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, suggesting a selective action towards certain cancer types. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Cell LineIC50 (µM)Mechanism of Action
U-8715.0Apoptosis induction
MDA-MB-23125.0Cell cycle arrest

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Results indicated that the compound exhibits significant radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid75%

This antioxidant activity may contribute to its anticancer effects by mitigating oxidative stress within cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Glioblastoma : A study conducted on U-87 cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with observed morphological changes indicative of apoptosis.
  • Breast Cancer Research : In experiments involving MDA-MB-231 cells, the compound was shown to inhibit migration and invasion capabilities, suggesting potential applications in preventing metastasis.
  • Combination Therapies : Preliminary investigations into combination therapies have shown enhanced efficacy when used alongside traditional chemotherapeutics, indicating a synergistic effect that warrants further exploration.

Properties

IUPAC Name

2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9-8(10)5-6-13(9)11(14)7-12/h2-4H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIOJPPWDDQFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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